molecular formula C11H9Cl2N B2668647 1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile CAS No. 1260653-34-6

1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile

Cat. No. B2668647
CAS RN: 1260653-34-6
M. Wt: 226.1
InChI Key: MUPGUOJKERBECC-UHFFFAOYSA-N
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Description

“1-(2,3-Dichlorophenyl)cyclobutanecarbonitrile” is a research chemical with the CAS number 1260653-34-6 . It has a molecular weight of 226.10 and a molecular formula of C11H9Cl2N .

Scientific Research Applications

Synthetic Pathways and Intermediates

Research has explored the synthetic pathways involving cyclobutanecarbonitrile derivatives, focusing on their role as intermediates in the production of complex organic compounds. For instance, the synthesis of 2,4-methanoproline analogs employs a two-step approach that includes the reversible addition of hydrogen cyanide to imines, leading to 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, which can be further converted to corresponding amines (Rammeloo, Stevens, & De Kimpe, 2002). Another study demonstrates the synthesis of a variety of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles via a dynamic addition-intramolecular substitution sequence, showcasing the versatility of cyclobutanone derivatives in generating bicyclic skeletons (De Blieck & Stevens, 2011).

Crystal Structure Analysis

The structural characterization of cyclobutane derivatives has been a subject of interest due to their unique conformational properties. For example, the crystal structure of 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane reveals a puckered conformation of the cyclobutane ring, providing insights into the dimerization process and the resulting molecular arrangement (Busetti, Valle, Zanotti, & Galiazzo, 1980).

Chemical Behavior and Reactivity

The chemical behavior and reactivity of cyclobutanecarbonitrile derivatives under various conditions have been extensively studied. For instance, the formation, characterization, and reactions of spiro[cyclobutane-1,1′-1′H-azulenium] ions highlight the unique reactivity of cyclobutane derivatives, such as ring expansion and rearrangement under specific conditions (Oda, Sakamoto, Miyatake, & Kuroda, 1999). Additionally, the kinetic and thermodynamic acidities of pentacarbonyl(cyclobutenylidene)chromium complexes have been investigated, revealing the effect of antiaromaticity in the conjugate anion, which is crucial for understanding the acidity and reactivity of these complexes (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).

properties

IUPAC Name

1-(2,3-dichlorophenyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPGUOJKERBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260653-34-6
Record name 1-(2,3-dichlorophenyl)cyclobutanecarbonitrile
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